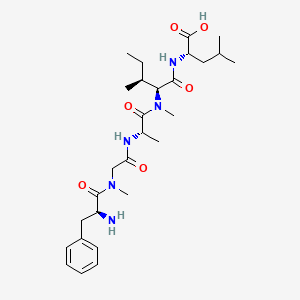

F(N-Me)GA(N-Me)IL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H45N5O6 |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |

InChI Key |

LNLASHQISXSIET-JHWWHNMOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

The Impact of N-Methylation on the Physicochemical Properties of Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification significantly alters the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles. This in-depth guide explores the core principles of N-methylation and its impact on key properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Principles: How N-Methylation Influences Peptide Properties

The introduction of a methyl group to the peptide backbone induces several critical changes:

-

Increased Lipophilicity: The addition of a nonpolar methyl group increases the overall hydrophobicity of the peptide. This can lead to enhanced membrane permeability and cellular uptake.[1][2] The calculated partition coefficient (clogP), a measure of lipophilicity, is consistently greater for N-methylated peptides compared to their native counterparts.[1][2]

-

Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases.[3][4] This modification significantly increases the half-life of peptides in biological fluids, a crucial factor for improving their in vivo efficacy.[3][5]

-

Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[6][7] However, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding.

-

Reduced Hydrogen Bonding Capacity: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This can disrupt intramolecular hydrogen bonding networks that are crucial for maintaining specific secondary structures, but can also reduce the desolvation penalty upon membrane crossing.

-

Improved Oral Bioavailability: The combined effects of increased lipophilicity, enhanced proteolytic stability, and favorable conformational pre-organization can lead to a significant improvement in the oral bioavailability of peptides, a long-standing challenge in peptide drug development.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative impact of N-methylation on various physicochemical and pharmacokinetic properties of peptides, as reported in the scientific literature.

Table 1: Effect of N-Methylation on Lipophilicity (clogP)

| Peptide Derivative | clogP (unmethylated) | clogP (N-methylated) | Reference |

| Ac-Gly-OMe | -1.34 | -0.89 | [1][2] |

| Ac-Val-OMe | 0.12 | 0.57 | [1][2] |

| Ac-Leu-OMe | 0.65 | 1.10 | [1][2] |

| Ac-Ile-OMe | 0.65 | 1.10 | [1][2] |

| Ac-Phe-OMe | 0.77 | 1.22 | [1][2] |

| Ac-Met-OMe | -0.21 | 0.24 | [1][2] |

| Ac-Cys-OMe | -1.13 | -0.68 | [1][2] |

| Ac-Ser-OMe | -1.61 | -1.16 | [1][2] |

| Ac-Asp-OMe | -1.82 | -1.37 | [1][2] |

| Ac-His-OMe | -1.21 | -0.76 | [1][2] |

Table 2: Impact of N-Methylation on Permeability and Oral Bioavailability

| Peptide | N-Methylation Status | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F%) in rat | Reference |

| Cyclic Hexapeptide 1 | Non-methylated | 1.8 | Not Reported | [8] |

| Cyclic Hexapeptide 3 | Tri-N-methylated | 4.9 | 28% | [8] |

| Veber-Hirschmann Peptide | Non-methylated | Not Reported | <1% | [9][12] |

| Veber-Hirschmann Peptide Analog | Tri-N-methylated | Not Reported | 10% | [9][12] |

| Cyclic Hexapeptide 5 | Non-methylated | Not Reported | Not Reported | [10] |

| Cyclic Hexapeptide 12 | Tri-N-methylated | Not Reported | Not Reported | [10] |

| Cyclic Hexapeptide 15 | N-methylated | Not Reported | 33% | [10] |

Table 3: Influence of N-Methylation on Metabolic Stability

| Peptide | N-Methylation Status | Stability (t₁/₂ in human plasma) | Reference |

| Cyclic Hexapeptide 1 | Non-methylated | > 360 min | [8] |

| Cyclic Hexapeptide 3 | Tri-N-methylated | > 360 min | [8] |

| R1 Peptide | Native | ~20 min | [5] |

| R1 Peptide | N-methylated at various positions | > 80 min | [5] |

| Ghrelin(1-8) analog | Non-methylated | < 1 h (serum), < 30 min (liver S9) | [13] |

| Ghrelin(1-8) analog 22 | N-methylated | > 24 h (serum), > 4 h (liver S9) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for the site-selective N-methylation of peptides on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Sulfonylation: To the deprotected amine, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in dichloromethane (DCM) to protect the α-amine.

-

Methylation: Treat the sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

-

Desulfonylation: Remove the o-NBS group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.

-

Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIPEA).

-

Repeat Cycles: Repeat steps 2-6 for each desired N-methylated residue in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Lipophilicity (logP/logD) by RP-HPLC

This method provides an indirect measure of lipophilicity based on the retention time of the peptide on a reverse-phase column.

-

System Setup: Use a C18 RP-HPLC column with a gradient of two mobile phases: Phase A (e.g., 0.1% TFA in water) and Phase B (e.g., 0.1% TFA in acetonitrile).

-

Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase composition.

-

Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Phase B concentration.

-

Detection: Monitor the elution of the peptide using a UV detector at a suitable wavelength (e.g., 214 or 280 nm).

-

Data Analysis: The retention time (t_R_) is used to calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. The log k' value is then correlated with the logP or logD of a set of standards with known lipophilicity to determine the value for the unknown peptide.

Aqueous Solubility Assay

This protocol outlines a common method for determining the thermodynamic solubility of a peptide.

-

Sample Preparation: Add an excess amount of the lyophilized peptide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microcentrifuge tube.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved peptide.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with a standard curve or UV-Vis spectroscopy.

-

Solubility Calculation: The determined concentration represents the thermodynamic solubility of the peptide under the tested conditions.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to enzymatic degradation.

-

Incubation Mixture Preparation: Prepare a solution of the peptide at a known concentration in a biologically relevant matrix, such as human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin).

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

-

Data Analysis: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of drugs.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

-

Transport Experiment:

-

Apical to Basolateral (A-B) Transport: Add the peptide solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add the peptide solution to the basolateral chamber and fresh buffer to the apical chamber.

-

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, collect samples from the receiver chamber.

-

Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

-

Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture).

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR: To observe the chemical shifts of all protons.

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.

-

Structure Calculation: Use the distance restraints obtained from NOESY/ROESY spectra, along with any dihedral angle restraints derived from coupling constants, as input for molecular modeling software to calculate a family of 3D structures consistent with the NMR data.

-

Structure Analysis: Analyze the ensemble of calculated structures to determine the preferred conformation(s) of the N-methylated peptide in solution.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.

-

Sample Preparation: Dissolve the peptide in a suitable buffer that does not have a strong absorbance in the far-UV region (e.g., phosphate buffer).

-

Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

-

Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Deconvolute the CD spectrum using algorithms (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to N-methylated peptides.

References

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Predicted Biological Activity of F(N-Me)GA(N-Me)IL: A Technical Guide to a Putative Inhibitor of Islet Amyloid Polypeptide Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islet amyloid polypeptide (IAPP), a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is linked to the pathogenesis of type 2 diabetes. Under certain conditions, IAPP can misfold and aggregate into amyloid fibrils, which are cytotoxic to β-cells. This guide explores the predicted biological activity of F(N-Me)GA(N-Me)IL, a double N-methylated hexapeptide derivative of an amyloidogenic IAPP fragment. N-methylation is a strategic modification known to disrupt the hydrogen bonding necessary for β-sheet formation, a critical step in amyloidogenesis. Consequently, this compound is predicted to act as a potent inhibitor of IAPP aggregation, offering a potential therapeutic avenue for the preservation of β-cell mass and function in type 2 diabetes. This document outlines the theoretical basis for its activity, presents detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of IAPP Aggregation

The aggregation of human islet amyloid polypeptide (hIAPP) is a pathological hallmark of type 2 diabetes. The process begins with the misfolding of IAPP monomers, which then self-assemble into soluble oligomers and, eventually, insoluble amyloid fibrils. These aggregates, particularly the oligomeric intermediates, are cytotoxic and induce β-cell apoptosis. N-methylation of the peptide backbone is a chemical modification that can enhance the pharmacokinetic properties of peptides, such as increased stability against proteases and improved bioavailability.[1][2] Crucially, N-methylation can disrupt the hydrogen bond network essential for the formation of β-sheets, the secondary structure characteristic of amyloid fibrils.[3]

The peptide this compound is a derivative of the amyloidogenic core sequence of IAPP, where the amide protons of Glycine and Alanine residues are replaced with methyl groups. This modification is predicted to render the peptide non-amyloidogenic and non-cytotoxic, while retaining its ability to interact with native IAPP and inhibit its aggregation.[3]

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound is the inhibition of IAPP amyloid formation . The proposed mechanism of action is that this compound acts as a "β-sheet breaker." By binding to IAPP monomers or early-stage oligomers, it is thought to sterically hinder the conformational changes required for the formation of stable β-sheets. The N-methyl groups on the backbone of this compound are unable to participate in the hydrogen bonding that stabilizes the cross-β structure of amyloid fibrils, thereby terminating the aggregation process.[3]

Furthermore, it is predicted that this compound itself is devoid of β-sheet structure, amyloidogenicity, and cytotoxicity . This is a critical feature for a therapeutic inhibitor, as it should not contribute to the amyloid burden or exert any toxic effects on pancreatic β-cells.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on IAPP Aggregation

| Assay Type | Parameter | Value (Representative) |

| Thioflavin T (ThT) Assay | IC50 | 5-15 µM |

| Transmission Electron Microscopy (TEM) | Fibril Density Reduction | > 90% at 2:1 inhibitor:IAPP ratio |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Parameter | Value (Representative) |

| Pancreatic β-cells (e.g., INS-1) | MTT Assay | CC50 | > 100 µM |

| Pancreatic β-cells (e.g., INS-1) | LDH Release Assay | % Cytotoxicity at 50 µM | < 5% |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual solid-phase synthesis of the N-methylated peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-L-Phenylalanine, Fmoc-N-methyl-Glycine, Fmoc-L-Alanine, Fmoc-N-methyl-Alanine, Fmoc-L-Isoleucine, Fmoc-L-Leucine)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Washing solvent: Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test.

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For coupling to an N-methylated amino acid, use HATU and HOAt as the coupling agents.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is used to monitor the kinetics of IAPP fibril formation in the presence and absence of the inhibitor.

Materials:

-

Human IAPP (lyophilized)

-

This compound (lyophilized)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of IAPP Solution: Dissolve lyophilized hIAPP in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then remove the HFIP by evaporation. Reconstitute the peptide in the assay buffer to the desired final concentration (e.g., 10-25 µM).

-

Preparation of Inhibitor Solution: Prepare a stock solution of this compound in the assay buffer.

-

Assay Setup: a. In the wells of the 96-well plate, add the IAPP solution. b. Add different concentrations of the this compound inhibitor to the respective wells. Include a control with IAPP only and a blank with buffer only. c. Add ThT to each well to a final concentration of 10-25 µM.

-

Kinetic Measurement: Place the plate in the plate reader and incubate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours to days.

-

Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity are indicative of the extent and rate of fibril formation. Calculate the percentage of inhibition at different inhibitor concentrations.

Transmission Electron Microscopy (TEM) of IAPP Fibrils

TEM is used to visualize the morphology of IAPP aggregates and to confirm the inhibitory effect of this compound.

Materials:

-

Samples from the ThT assay (IAPP with and without inhibitor)

-

Carbon-coated copper TEM grids (e.g., 400 mesh)

-

Staining solution: 2% (w/v) uranyl acetate in water

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the IAPP solution (with or without the inhibitor) from the end-point of the ThT assay onto a TEM grid. Allow the sample to adsorb for 1-2 minutes.

-

Washing: Wick away the excess sample with a piece of filter paper. Optionally, wash the grid by floating it on a drop of deionized water.

-

Negative Staining: Apply a drop of the 2% uranyl acetate solution to the grid for 30-60 seconds.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Examine the grid under a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 100,000x) to observe the morphology of the aggregates.

MTT Cytotoxicity Assay

This assay assesses the effect of the peptide on the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Pancreatic β-cell line (e.g., INS-1)

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Plate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the β-cells in a 96-well plate at a suitable density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

IAPP Aggregation and Inhibition Pathway

Caption: IAPP aggregation pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for the synthesis and biological evaluation of this compound.

Logical Relationship of N-Methylation to Amyloid Inhibition

Caption: The logical cascade from N-methylation to the inhibition of amyloid aggregation.

Conclusion

The N-methylated peptide this compound represents a promising candidate for the inhibition of IAPP amyloidogenesis. Its design is based on the well-established principle that N-methylation of the peptide backbone disrupts the formation of β-sheets, which are fundamental to amyloid fibril structure. The predicted lack of inherent cytotoxicity and amyloidogenicity makes it an attractive molecule for further investigation as a potential therapeutic agent for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and similar N-methylated peptide inhibitors. Further studies are warranted to obtain concrete quantitative data on its efficacy and to elucidate its precise interactions with IAPP at a molecular level.

References

- 1. Inhibition of Glycosaminoglycan Mediated Amyloid Formation by Islet Amyloid Polypeptide and pro-IAPP Processing Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized experimental pre-treatment strategy for temporary inhibition of islet amyloid polypeptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Peptides and Their Targets

Introduction

Peptides, once relegated to the periphery of drug development due to challenges in stability and delivery, are now at the forefront of therapeutic innovation. Advances in peptide engineering, including modifications like cyclization and the incorporation of unnatural amino acids, have overcome many of their inherent limitations.[1][2][3] This resurgence has led to a burgeoning pipeline of peptide-based drugs targeting a wide array of diseases, from metabolic disorders and cancer to infectious and autoimmune diseases.[4][5] Currently, over 80 peptide drugs have received global approval, with hundreds more in various stages of clinical and preclinical development.[4][6] This guide provides a technical deep-dive into the core aspects of novel peptide therapeutics, focusing on their targets, mechanisms of action, and the experimental validation that underpins their development.

Disrupting Oncogenic Pathways: Anticancer Peptides

A significant area of novel peptide research is in oncology, where peptides are being designed to selectively target cancer cells while minimizing damage to healthy tissues.[7][8] Two prominent strategies involve the induction of apoptosis and the inhibition of key protein-protein interactions (PPIs) that drive tumor growth.

Therapeutic Target: The p53-MDM2 Protein-Protein Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[9] In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2, which tags p53 for proteasomal degradation.[1][2] Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 and restore its tumor-suppressing function.[10][11]

Novel peptides have been developed to mimic the p53 helix that binds to MDM2, thereby competitively inhibiting the p53-MDM2 interaction. This frees p53 from degradation, allowing it to accumulate in the nucleus, where it can transactivate target genes like p21 (cell cycle arrest) and BAX (apoptosis).[2][9]

The efficacy of novel peptides targeting the p53-MDM2 interaction is quantified through various biophysical and cell-based assays. Key metrics include the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).

| Peptide | Target | Assay | Kd (nM) | IC50 (nM) | Reference |

| N8A-PMI | MDM2/MDMX | Fluorescence Polarization | 0.49 (MDM2) | - | [12] |

| N8A-PMI | MDM2/MDMX | Fluorescence Polarization | 2.4 (MDMX) | - | [12] |

| Nutlin-3 (small molecule) | MDM2 | SPRi | - | 100-300 | [13] |

| p53 Peptides (various) | MDM2 | Various | 60 (estimated) | - | [13] |

Protocol 1: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

This protocol outlines the steps to quantify the inhibition of the p53-MDM2 interaction by a novel peptide using a competitive fluorescence polarization assay.

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., FITC-p5312-28) in assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of purified recombinant MDM2 protein in assay buffer.

-

Prepare a serial dilution of the novel inhibitory peptide in assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of the fluorescent p53 peptide and the MDM2 protein to each well. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Add the serially diluted novel peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

Calculate the percentage of inhibition for each concentration of the novel peptide.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: In Vivo Xenograft Study of an Anticancer Peptide

This protocol describes a general workflow for evaluating the in vivo efficacy of a novel anticancer peptide in a mouse xenograft model.[14][15][16][17][18]

-

Cell Culture and Implantation:

-

Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth by measuring the tumor volume with calipers.

-

Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the novel peptide to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

-

Efficacy and Toxicity Assessment:

-

Measure the tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Monitor the mice for any signs of toxicity.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Statistically analyze the differences in tumor volume and weight between the groups.

-

Modulating Metabolic Hormones: GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[19] Novel peptide agonists of the GLP-1 receptor (GLP-1R) are being developed for the treatment of type 2 diabetes and obesity.[20][21]

Therapeutic Target: Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1R is a G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[3][4] Activation of the GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion.

Upon binding of a GLP-1R agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][7] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling cascades lead to increased insulin synthesis and exocytosis. The pathway also involves the activation of PI3K-AKT and MEK-ERK signaling, which promote cell survival and proliferation.[3][4]

The potency of novel GLP-1R agonists is determined by their ability to stimulate cAMP production and insulin secretion. The half-maximal effective concentration (EC50) is a key parameter.

| Peptide | Assay | EC50 (nM) | Reference |

| Cmpd A (Amylin analog) | AMY3 receptor activation | 0.017 | [20] |

| Cmpd B (Amylin analog) | AMY3 receptor activation | 0.028 | [20] |

| Cagrilintide (Amylin analog) | AMY3 receptor activation | 0.041 | [20] |

| GLP-1/hIgG2 | Receptor binding (Kd) | 13.90 | [22] |

Protocol 3: Competitive Radioligand Binding Assay for GLP-1R

This protocol details the measurement of the binding affinity of a novel unlabeled peptide to the GLP-1R.[22][23][24][25]

-

Reagent and Cell Preparation:

-

Culture cells expressing the human GLP-1R (e.g., HEK293-GLP1R).

-

Prepare cell membranes from these cells.

-

Prepare a stock solution of a radiolabeled GLP-1 analog (e.g., 125I-Exendin-4) in binding buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Prepare a serial dilution of the novel unlabeled peptide in binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and the serially diluted unlabeled peptide.

-

Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled GLP-1).

-

Incubate the plate at room temperature for 2 hours.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the unlabeled peptide.

-

Plot the specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

-

Combating Infectious Diseases: Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs), a class of naturally occurring or synthetic peptides, offer a promising alternative to conventional antibiotics.[5][26]

Therapeutic Target: Bacterial Cell Membranes

A primary target of many AMPs is the bacterial cell membrane. The distinct lipid composition of bacterial membranes, often rich in anionic phospholipids, compared to the zwitterionic nature of mammalian cell membranes, provides a basis for the selective action of cationic AMPs.[26]

Cationic AMPs initially interact with the negatively charged bacterial membrane through electrostatic interactions. This is followed by membrane disruption through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" models, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[26]

The antimicrobial activity of novel peptides is typically assessed by determining the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against various bacterial strains.

| Peptide | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |

| SK1217 | E. coli | 12.5 | - | [27] |

| SK1217 | S. aureus | 25 | - | [27] |

| SK1260 | E. coli | 3.13 | - | [27] |

| SK1260 | S. aureus | 3.13 | - | [27] |

| P4 | B. subtilis | - | 0.07 | [26] |

| P4 | E. coli | - | 1.9 | [26] |

| NQGPLGNAHR | S. aureus | - | 0.957 (mg/mL) | [5] |

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the standard method for determining the MIC of a novel antimicrobial peptide.[27][28]

-

Reagent and Bacterial Preparation:

-

Prepare a serial two-fold dilution of the novel AMP in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare an inoculum of the target bacterial strain adjusted to a specific concentration (e.g., 5 x 105 CFU/mL).

-

-

Assay Procedure:

-

Inoculate each well of the microtiter plate containing the serially diluted AMP with the bacterial suspension.

-

Include a positive control well (bacteria without AMP) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.

-

The field of peptide therapeutics is undergoing a remarkable transformation, driven by a deeper understanding of molecular targets and innovative peptide engineering strategies. The examples highlighted in this guide—targeting oncogenic PPIs, modulating metabolic hormone receptors, and combating infectious agents—represent just a fraction of the exciting developments in this area. As our ability to design and synthesize peptides with enhanced drug-like properties continues to improve, we can anticipate a new wave of highly specific and effective peptide-based medicines entering the clinic, offering new hope for patients with a wide range of diseases.

References

- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Identification and Design of Novel Antimicrobial Peptides Against Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascletis Presents Full Analysis of Phase Ib Study of ASC30 Oral Tablet, Phase Ib Study of ASC30 Injection, and Preclinical Study of Combination of ASC31 and ASC47 at ObesityWeek® 2025 | Press Releases | wboc.com [wboc.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting protein-protein interactions: lessons from p53/MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jme.bioscientifica.com [jme.bioscientifica.com]

- 26. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. docs.lib.purdue.edu [docs.lib.purdue.edu]

An In-depth Technical Guide to Early-Stage Research of F(N-Me)GA(N-Me)IL Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a representative whitepaper detailing the typical early-stage research process for novel peptide analogs. As there is limited publicly available information on the specific peptide F(N-Me)GA(N-Me)IL, this document utilizes a hypothetical framework and illustrative data to provide a comprehensive technical overview. The experimental protocols and signaling pathways described are based on established methodologies in peptide drug discovery.

Introduction

Peptide-based therapeutics offer a promising avenue for drug development due to their high specificity and potency. The modification of native peptide sequences, such as through N-methylation, is a key strategy to enhance proteolytic stability and improve pharmacokinetic profiles.[1] This guide focuses on the early-stage research and development of analogs based on the core sequence this compound. This sequence is a synthetically modified peptide, and this document outlines the critical steps from initial synthesis and characterization to in vitro pharmacological evaluation.

The primary objectives of this early-stage research are to:

-

Synthesize and purify a series of this compound analogs with systematic modifications.

-

Characterize the physicochemical properties and stability of these analogs.

-

Evaluate their binding affinity and functional activity at a target receptor.

-

Establish a preliminary structure-activity relationship (SAR) to guide further optimization.

This document provides detailed experimental protocols, presents hypothetical data in a structured format, and visualizes key pathways and workflows to offer a comprehensive technical overview for researchers in the field.

Synthesis and Characterization of Analogs

The synthesis of this compound analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[2] N-methylation of specific amino acid residues is a critical modification to enhance stability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A pre-loaded Wang or Rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (including N-methylated variants) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base (DIPEA) and added to the resin. The reaction is allowed to proceed for 2 hours.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight.

Table: Physicochemical Properties of this compound Analogs

| Analog ID | Sequence Modification | Molecular Weight (Da) | Purity (%) |

| P-001 | This compound | 705.9 | >98% |

| P-002 | F G A I L (unmodified) | 649.8 | >99% |

| P-003 | F(N-Me)GAIL | 677.8 | >98% |

| P-004 | FGA(N-Me)IL | 677.8 | >98% |

In Vitro Pharmacological Evaluation

The pharmacological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their binding affinity, functional potency, and stability. For the purpose of this guide, we will assume these peptides are designed to target a hypothetical G-protein coupled receptor (GPCR), "Receptor X".

Experimental Protocol: Competitive Binding Assay

-

Membrane Preparation: Cell membranes expressing Receptor X are prepared from a stable cell line (e.g., HEK293).

-

Assay Buffer: The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

-

Reaction Mixture: A fixed concentration of a radiolabeled ligand for Receptor X is incubated with varying concentrations of the test analogs.

-

Incubation: The mixture is incubated at room temperature for 1 hour to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol: Functional cAMP Assay

-

Cell Culture: HEK293 cells stably expressing Receptor X are seeded in 96-well plates and grown to confluence.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by stimulation with varying concentrations of the peptide analogs for 30 minutes.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Experimental Protocol: Plasma Stability Assay

-

Incubation: The peptide analogs are incubated in human plasma at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with 1% TFA).

-

Analysis: The remaining amount of intact peptide is quantified by LC-MS/MS.

-

Half-life Calculation: The half-life (t1/2) is determined by plotting the percentage of remaining peptide against time.

Table: In Vitro Pharmacological Data for this compound Analogs

| Analog ID | Receptor X Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Plasma Stability (t1/2, min) |

| P-001 | 15.2 | 25.8 | 180 |

| P-002 | 120.5 | 250.1 | 15 |

| P-003 | 55.6 | 110.3 | 95 |

| P-004 | 68.3 | 135.7 | 88 |

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of Receptor X

The following diagram illustrates a plausible G-protein coupled receptor signaling cascade that could be modulated by the this compound analogs.

Caption: Hypothetical GPCR signaling pathway for Receptor X.

Experimental Workflow for Analog Screening

This diagram outlines the systematic process for screening the synthesized peptide analogs.

Caption: Workflow for screening this compound analogs.

Logical Relationship for SAR Analysis

The following diagram illustrates the logical connections in the structure-activity relationship analysis.

Caption: Structure-Activity Relationship (SAR) logic diagram.

Conclusion and Future Directions

The early-stage research on this compound analogs demonstrates the utility of N-methylation in significantly enhancing the pharmacological properties of a peptide lead. The data presented in this guide, although hypothetical, illustrates a clear structure-activity relationship where dual N-methylation (P-001) results in superior binding affinity, functional potency, and plasma stability compared to the unmodified peptide (P-002) and singly methylated analogs (P-003 and P-004).

Future research should focus on:

-

Expanding the analog library with further modifications to optimize potency and selectivity.

-

Conducting in vivo pharmacokinetic and pharmacodynamic studies on the most promising candidates.

-

Investigating the detailed mechanism of action and potential off-target effects.

This systematic approach to early-stage peptide drug discovery is crucial for identifying and advancing novel therapeutic candidates.

References

The Guardian of the Chain: An In-Depth Technical Guide to N-Methylation for Enhanced Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, low membrane permeability, and consequently, limited oral bioavailability. A key strategy to overcome these hurdles is the strategic N-methylation of the peptide backbone. This in-depth technical guide explores the multifaceted role of N-methylation in enhancing peptide stability, providing a comprehensive resource for researchers in drug discovery and development.

The Core Principle: How N-Methylation Fortifies Peptides

N-methylation, the substitution of an amide proton with a methyl group on the nitrogen atom of a peptide bond, imparts significant conformational and physicochemical changes. This seemingly minor modification has profound implications for a peptide's stability and drug-like properties.

The primary mechanism by which N-methylation enhances stability is through steric hindrance . The added methyl group acts as a physical shield, sterically hindering the approach of proteases that would otherwise cleave the peptide backbone. This protection significantly prolongs the peptide's half-life in biological fluids.[1][2][3]

Furthermore, N-methylation introduces conformational rigidity . By restricting the rotation around the peptide bond, it can lock the peptide into a bioactive conformation that is less susceptible to enzymatic degradation. This conformational constraint can also pre-organize the peptide for optimal receptor binding, potentially enhancing its potency and selectivity.[2][4]

The introduction of a methyl group also increases the lipophilicity of the peptide. This enhanced "greasiness" can facilitate passive diffusion across cellular membranes, a critical step for intestinal absorption and reaching intracellular targets.[2] By reducing the number of hydrogen bond donors, N-methylation can decrease the desolvation penalty associated with membrane permeation.

The culmination of these effects – increased proteolytic resistance, conformational stability, and enhanced membrane permeability – can lead to a dramatic improvement in the oral bioavailability of peptide therapeutics.[5][6][7][8][9]

Quantitative Insights: The Impact of N-Methylation on Peptide Pharmacokinetics

The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability and bioavailability conferred by N-methylation.

Table 1: In Vitro Stability and Permeability of N-Methylated Cyclic Peptides [5]

| Compound | Description | RRCK Permeability (x 10⁻⁶ cm/s) | Human Liver Microsomal Clint (μL/min/mg) | Rat Liver Microsomal Clint (μL/min/mg) | Human Plasma Stability (t½, min) |

| 1 | Non-methylated cyclic hexapeptide | 1.8 | 225 | 243 | > 360 |

| 3 | Tri-N-methylated analog of 1 | 4.9 | 110 | 30.4 | > 360 |

| 2 | Non-methylated cyclic hexapeptide (diastereomer of 1) | 0.5 | 109 | 47.1 | > 360 |

| 4 | Tri-N-methylated analog of 2 | 4.1 | >320 | >491 | > 360 |

| CSA | Cyclosporine A (highly N-methylated) | 1.1 | 46.8 | 14.1 | > 360 |

Table 2: In Vivo Pharmacokinetics of a Tri-N-Methylated Cyclic Hexapeptide (Compound 3) [5]

| Parameter | Value |

| Plasma Clearance (CLp) | ~ 4.5 mL/min/kg |

| Volume of Distribution (Vdss) | 1.1 L/kg |

| Terminal Elimination Half-life (t½) | 2.8 h |

| Oral Bioavailability (F) | ~ 28% |

Table 3: Proteolytic Stability of N-Methylated Peptides against Trypsin [10]

| Peptide | Description | Half-life (min) | Fold Increase in Stability |

| Unmodified Peptide | DKLYWWEFL | 10 | - |

| N-Me-D | (N-Me)DKLYWWEFL | 720 | 72 |

| N-Me-K | D(N-Me)KLYWWEFL | >10000 | >1000 |

| N-Me-L8 | DKLYWW(N-Me)EFL | >10000 | >1000 |

| N-Me-Y | DKLYW(N-Me)WEFL | >10000 | >1000 |

Table 4: Oral Bioavailability of N-Methylated Peptides - Case Studies

| Peptide | N-Methylation Status | Oral Bioavailability (%) | Reference |

| Cyclic Hexapeptide (Compound 3) | Tri-N-methylated | 28 | [5] |

| Veber-Hirschmann Somatostatin Analog | Tri-N-methylated | 10 | [7][9] |

| Glutathione (GSH) Analog | N-methylated Cysteine | 16.1-fold increase compared to native GSH | [11] |

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Caption: Mechanism of N-methylation-induced proteolytic resistance.

Caption: Logical workflow from N-methylation to improved oral bioavailability.

Experimental Protocols: Assessing Peptide Stability and Permeability

Reproducible and standardized experimental protocols are essential for evaluating the impact of N-methylation. Below are detailed methodologies for key in vitro assays.

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

-

Test peptide and non-methylated control peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, pepsin, or plasma)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

-

Prepare a working solution of the protease in the reaction buffer.

-

Incubate the peptide (final concentration, e.g., 100 µM) with the protease (e.g., 1:100 enzyme:substrate ratio) in the reaction buffer at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the quenching solution.

-

Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

-

Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.

Materials:

-

PAMPA plate (donor and acceptor plates with a filter membrane)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptide and control compounds (high and low permeability)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Fill the acceptor wells with PBS.

-

Add the test peptide and control compounds (dissolved in PBS, often with a small percentage of DMSO) to the donor wells.

-

Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

-

Calculate the permeability coefficient (Pe) using the following equation:

-

Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]

-

Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.

-

Caco-2 Cell Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptide and control compounds

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS.

-

To measure apical-to-basolateral (A-B) permeability, add the test peptide to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

-

To measure basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and acceptor compartments.

-

Quantify the concentration of the peptide in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.

Conclusion

N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for overcoming the inherent stability and permeability challenges of peptide-based therapeutics. By providing steric protection against proteolysis, inducing favorable conformational constraints, and enhancing lipophilicity, N-methylation can significantly improve a peptide's pharmacokinetic profile, paving the way for the development of orally bioavailable peptide drugs. The strategic application of this modification, guided by a thorough understanding of its mechanisms and robust experimental validation, holds the key to unlocking the full therapeutic potential of peptides.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Toxicity Screening of Novel Peptides: A Case Study Approach for F(N-Me)GA(N-Me)IL

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel peptide F(N-Me)GA(N-Me)IL. Given the nascent stage of research into this molecule, this document establishes a foundational framework for its initial safety assessment. The methodologies and data presented herein are based on established protocols for analogous molecules and serve as a template for the actual experimental investigation.

Introduction to Peptide Toxicity Screening

The preliminary toxicity assessment of a novel therapeutic peptide is a critical step in the drug development pipeline. This initial screening aims to identify potential safety liabilities early, thereby saving resources and guiding further development. The process typically involves a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand systemic effects.

In Vitro Toxicity Assessment

In vitro assays are the first line of investigation, providing rapid and cost-effective data on the potential of a compound to cause cellular damage.

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells.[1][2] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | Endpoint | Incubation Time (hrs) | IC50 (µM) |

| HEK293 | MTT | Metabolic Activity | 24 | > 100 |

| HepG2 | LDH Release | Membrane Integrity | 24 | 85.3 |

| Jurkat | CellTiter-Glo® | ATP Content | 24 | 62.7 |

| HEK293 | MTT | Metabolic Activity | 48 | 95.2 |

| HepG2 | LDH Release | Membrane Integrity | 48 | 71.4 |

| Jurkat | CellTiter-Glo® | ATP Content | 48 | 50.1 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired duration (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Experimental Protocol: LDH Release Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysis buffer-treated) wells.

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[3]

Table 2: Genotoxicity Profile of this compound

| Assay | Cell Line/System | Metabolic Activation (S9) | Concentration Range (µM) | Result |

| Ames Test | S. typhimurium | With & Without | 1 - 1000 | Negative |

| Chromosomal Aberration | CHO-K1 | With & Without | 10 - 500 | Negative |

| Micronucleus Test | L5178Y | With & Without | 10 - 500 | Negative |

Experimental Protocol: Ames Test

-

Bacterial Strains: Utilize various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.

-

Compound Exposure: Expose the bacterial strains to different concentrations of this compound, both with and without the S9 metabolic activation system.

-

Plating: Plate the treated bacteria on a histidine-deficient agar medium.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant increase in the number of revertant colonies in the treated groups compared to the control group indicates a positive result.

In Vivo Acute Toxicity Assessment

Following in vitro testing, a preliminary in vivo study is conducted to assess the systemic toxicity of the peptide.

Table 3: Acute Systemic Toxicity of this compound in Rodents

| Species | Route of Administration | Dose (mg/kg) | Observation Period (days) | Mortality | Clinical Observations |

| Mouse | Intravenous | 5 | 14 | 0/10 | No adverse effects observed |

| Mouse | Intravenous | 50 | 14 | 0/10 | No adverse effects observed |

| Mouse | Intravenous | 500 | 14 | 2/10 | Lethargy, ruffled fur within 24h |

| Rat | Oral | 2000 | 14 | 0/10 | No adverse effects observed |

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

-

Animal Selection: Use healthy, young adult rodents (e.g., mice) of a single sex.

-

Dosing: Administer a single dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity for a defined period (typically 48 hours).

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.[4]

-

Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed signs of toxicity.[4]

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in toxicity screening.

Caption: General workflow for preliminary toxicity screening of a novel peptide.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Conclusion

The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust framework for its initial safety assessment. The combination of in vitro and in vivo assays allows for a comprehensive evaluation of potential cytotoxic, genotoxic, and systemic effects. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of this novel peptide as a potential therapeutic agent.

References

- 1. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Research Synthesis of F(N-Me)GA(N-Me)IL

For Researchers, Scientists, and Drug Development Professionals

Introduction

F(N-Me)GA(N-Me)IL is a synthetic, N-methylated hexapeptide that has garnered interest in the field of amyloid research. N-methylation is a strategic modification of the peptide backbone that can significantly enhance pharmacokinetic properties, such as resistance to proteolytic degradation and improved membrane permeability.[1][2] This particular peptide is a derivative of an amyloidogenic fragment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. Research has shown that double N-methylated derivatives of IAPP fragments, such as this compound, lack the propensity to form β-sheet structures and amyloid fibrils.[3] Furthermore, these derivatives can interact with the native IAPP sequences and inhibit their aggregation and cytotoxicity, making them promising candidates for research into therapeutics for type 2 diabetes, where IAPP aggregation is a pathological hallmark.[1][3][4]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, along with data presentation and visualizations to aid researchers in its synthesis and application.

Data Presentation

The synthesis of N-methylated peptides can be challenging, with yields and purity varying depending on the specific sequence and coupling conditions. The following table provides representative quantitative data for the synthesis of this compound based on typical outcomes for similar N-methylated peptides synthesized via Fmoc-based solid-phase peptide synthesis.

| Step | Parameter | Value |

| Resin Loading | Initial Fmoc-Leu loading on Wang resin | 0.5 mmol/g |

| Synthesis Scale | Starting resin quantity | 200 mg |

| Crude Product | Yield | 75% |

| Purity (by HPLC) | 60% | |

| Purified Product | Final Yield (after HPLC purification) | 35% |

| Final Purity (by HPLC) | >98% | |

| Characterization | Expected Mass (M+H)⁺ | 706.4 g/mol |

| Observed Mass (M+H)⁺ | 706.5 g/mol |

Experimental Protocols

The synthesis of this compound is performed using a manual or automated solid-phase peptide synthesizer following the Fmoc/tBu strategy. The sequence is assembled on a Wang resin pre-loaded with Fmoc-L-Leucine. The N-methylated amino acids, Fmoc-N-Me-Gly-OH and Fmoc-N-Me-Ala-OH, are commercially available or can be synthesized according to published procedures.

Materials and Reagents

-

Fmoc-L-Leucine pre-loaded Wang resin (0.5 mmol/g)

-

Fmoc-L-Isoleucine (Fmoc-Ile-OH)

-

Fmoc-N-methyl-L-Alanine (Fmoc-N-Me-Ala-OH)

-

Fmoc-L-Glycine (Fmoc-Gly-OH)

-

Fmoc-N-methyl-L-Glycine (Fmoc-N-Me-Gly-OH)

-

Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Precipitation solvent: Cold diethyl ether

Synthesis Workflow

Caption: Solid-phase synthesis workflow for this compound.

Step-by-Step Protocol

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Amino Acid Coupling:

-

Prepare the coupling solution by dissolving the next Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours. For coupling onto an N-methylated residue, the coupling time may be extended to 4 hours or a double coupling may be performed.

-

Monitor the coupling reaction using a Kaiser test (will be negative for complete coupling to primary amines; chloranil test can be used for secondary amines).

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence: Ile, N-Me-Ala, Gly, N-Me-Gly, and Phe.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (5 times), followed by DCM (3 times) and MeOH (3 times), and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway and Mechanism of Action

This compound is designed to interfere with the amyloidogenic pathway of human Islet Amyloid Polypeptide (IAPP). IAPP is a 37-residue peptide hormone that is co-secreted with insulin by pancreatic β-cells. In type 2 diabetes, IAPP can misfold and aggregate into toxic oligomers and amyloid fibrils, which contribute to β-cell dysfunction and death. The N-methylation of the FGAIL sequence, which is part of the amyloidogenic core of IAPP, prevents it from adopting the β-sheet conformation necessary for amyloid formation. By binding to soluble IAPP monomers or early oligomers, this compound can cap the growing amyloid fibrils and redirect the aggregation pathway towards non-toxic, amorphous aggregates.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. HK40004264B - Amylin analogues - Google Patents [patents.google.com]

- 3. Selectively N-methylated soluble IAPP mimics as potent IAPP receptor agonists and nanomolar inhibitors of cytotoxic self-assembly of both IAPP and Aβ40 - PubMed [pubmed.ncbi.nlm.nih.gov]